molecular formula C9H12O B13836739 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Cat. No.: B13836739
M. Wt: 136.19 g/mol
InChI Key: ZOBVUJSNMGWIMG-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of cyclohexenols, which are cyclic alcohols with diverse applications in pharmaceuticals, fragrances, and organic synthesis.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-ethynyl-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3

InChI Key

ZOBVUJSNMGWIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1(C#C)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Parameter Description
Chemical Name 2-(Cyclohexen-1-yl)-1-ethynyl-2-methylcyclohexan-1-ol
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS Number 97937-27-4
PubChem CID 14429987
Structural Features Cyclohexenol core, ethynyl substituent, methyl substituent
Key Identifiers InChIKey: JEXXKTXFIYTTMK-UHFFFAOYSA-N

Preparation Methods of 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Key Synthetic Routes

Organolithium Addition to α,β-Unsaturated Cyclohexenone

A reliable method involves the regioselective 1,2-addition of ethynyl-containing organolithium reagents to 1-methyl-2-cyclohexen-1-one derivatives. This is typically mediated by lithium bromide in 2-methyltetrahydrofuran (2-MeTHF) and diethyl ether at low temperature (0 °C), followed by quenching with ammonium chloride solution to afford the corresponding cyclohexen-1-ol with ethynyl substitution.

Reaction conditions:

Step Reagents/Conditions Notes
Stage 1 Cyclohexenone + methyllithium + LiBr in 2-MeTHF/diethyl ether at 0 °C for 2 h Formation of organolithium intermediate
Stage 2 Quench with saturated ammonium chloride aqueous solution at 0 °C Regioselective addition
Work-up Extraction with ethyl acetate, drying, chromatography Purification of product

This method yields 1-methyl-2-cyclohexen-1-ol derivatives with high regioselectivity and yields approaching 100% under optimized conditions.

Ethynylation via Sonogashira Coupling (Literature Inference)

Though not explicitly detailed in the search results, the introduction of ethynyl groups onto cyclohexenol frameworks is commonly achieved via Sonogashira cross-coupling reactions between halogenated cyclohexenol derivatives and terminal alkynes under palladium catalysis. This method allows for the installation of the ethynyl substituent at the desired position with control over stereochemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Comments
Organolithium Addition Methyllithium, LiBr, 2-MeTHF, Et2O 0 °C, 2 h; quench with NH4Cl ~100 High regioselectivity, mild conditions
Hydroboration-Oxidation 9-BBN, disiamylborane, various solvents RT to mild heating, oxidation step High Selective hydroxylation, scalable
Sonogashira Coupling (inferred) Pd catalyst, terminal alkyne, base Mild heating, inert atmosphere Variable Useful for ethynyl introduction

Research Results and Analysis

  • The organolithium-mediated addition to α,β-unsaturated cyclohexenones in the presence of lithium bromide significantly improves regioselectivity and yield of the desired 1-ethynyl-2-methylcyclohexen-1-ol derivatives.

  • Hydroboration with sterically hindered boranes like 9-BBN allows selective addition to the exocyclic double bond without affecting internal olefins, yielding cyclohexenols with minimal by-products.

  • The choice of solvent and reaction temperature critically influences the efficiency and selectivity of these transformations.

  • Purification methods such as vacuum distillation and chromatography are effective in isolating the target compound with high purity.

  • The synthetic strategies allow for variations in substituents, enabling the preparation of derivatives for further applications.

Chemical Reactions Analysis

1-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction yields 1-ethynyl-2-methylcyclohex-2-en-1-one.

    Reduction: The compound can be reduced to 1-ethynyl-2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

1-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methylcyclohex-2-en-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- (CAS 99-48-9): Features a methyl group at position 2 and an isopropenyl group at position 2. This compound is a natural terpene alcohol found in plant extracts and is a precursor to carvyl esters (e.g., acetate, propionate) .

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5): Contains three methyl groups, enhancing steric hindrance and thermal stability. Used in flavor and fragrance industries .

Table 1: Structural Comparison
Compound Name Substituents (Positions) Functional Groups CAS Number
2-Cyclohexen-1-ol, 1-ethynyl-2-methyl- 1-ethynyl, 2-methyl Alcohol, alkyne Not listed
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- 2-methyl, 5-isopropenyl Alcohol, alkene 99-48-9
3,5,5-Trimethyl-2-cyclohexen-1-ol 3,5,5-trimethyl Alcohol 470-99-5
Carvyl acetate (ester derivative) 2-methyl-5-isopropenyl, 1-acetate Ester 97-42-7

Physical and Chemical Properties

  • Boiling Points :

    • Carvyl acetate (CAS 97-42-7): 269.8°C at 760 mmHg .
    • 3,5,5-Trimethyl-2-cyclohexen-1-ol: Density 0.918 g/mL, refractive index 1.472 .
    • Ethynyl-substituted analogs (hypothetical): Expected to have lower boiling points due to linear ethynyl groups reducing molecular packing compared to branched alkenes.
  • Reactivity :

    • Ethynyl groups (-C≡CH) are highly reactive in click chemistry (e.g., Huisgen cycloaddition), unlike the more stable isopropenyl groups in carvyl derivatives .
    • Carvyl propionate (CAS 97-45-0) is regulated under EINECS and NDSL, indicating its industrial significance .
Table 2: Physical Properties
Compound Name Boiling Point (°C) Density (g/mL) Refractive Index
Carvyl acetate 269.8 0.94 1.468
3,5,5-Trimethyl-2-cyclohexen-1-ol ~176 (Fp) 0.918 1.472
2-Cyclohexen-1-ol, 1-ethynyl-2-methyl- Data unavailable Predicted Predicted

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